BenchChemオンラインストアへようこそ!

tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate

Lipophilicity Druglikeness Physicochemical profiling

tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate (CAS 1956322-82-9, MW 281.74 g/mol, C₁₃H₁₆ClN₃O₂) is a Boc-protected 2-(aminomethyl)benzimidazole derivative bearing a chloro substituent at the 4-position of the benzimidazole nucleus. This compound belongs to the benzimidazole carbamate class, a privileged scaffold in medicinal chemistry with established applications as kinase inhibitor intermediates, bromodomain ligand precursors, and building blocks for antiparasitic and anticancer lead optimization programs.

Molecular Formula C13H16ClN3O2
Molecular Weight 281.74 g/mol
Cat. No. B11786157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate
Molecular FormulaC13H16ClN3O2
Molecular Weight281.74 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=NC2=C(N1)C=CC=C2Cl
InChIInChI=1S/C13H16ClN3O2/c1-13(2,3)19-12(18)15-7-10-16-9-6-4-5-8(14)11(9)17-10/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17)
InChIKeyRRPNCJOLGQPKGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate (CAS 1956322-82-9): Procurement-Grade Overview for Medicinal Chemistry and Chemical Biology


tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate (CAS 1956322-82-9, MW 281.74 g/mol, C₁₃H₁₆ClN₃O₂) is a Boc-protected 2-(aminomethyl)benzimidazole derivative bearing a chloro substituent at the 4-position of the benzimidazole nucleus [1]. This compound belongs to the benzimidazole carbamate class, a privileged scaffold in medicinal chemistry with established applications as kinase inhibitor intermediates, bromodomain ligand precursors, and building blocks for antiparasitic and anticancer lead optimization programs [2]. The compound is supplied at ≥95% purity by multiple vendors and is intended exclusively for research and development use .

Why Generic Substitution of tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate with Unsubstituted, 4-Fluoro, 5-Chloro, or Methyl Carbamate Analogs Introduces Quantifiable Risk in Lead Optimization and Synthetic Workflows


Within the benzimidazole carbamate family, the specific combination of a 4-chloro substituent and a tert-butyl carbamate (Boc) protecting group on the 2-aminomethyl scaffold generates a compound with distinct physicochemical and synthetic properties that cannot be replicated by close analogs. Substitution of the 4-chloro group with hydrogen, fluorine, or positional isomerism to 5-chloro alters lipophilicity (XLogP3), hydrogen bond acceptor count, and electronic character of the benzimidazole ring, each of which affects target binding, solubility, and metabolic stability in downstream lead molecules [1]. Likewise, replacing the tert-butyl carbamate with a methyl carbamate compromises the orthogonal acid-labile protection strategy essential for selective deprotection in multi-step synthetic sequences [2]. These differences are quantifiable and carry direct consequences for procurement decisions in structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate Versus Its Closest Analogs


XLogP3 Lipophilicity Advantage of the 4-Chloro Substituent Over the 4-Fluoro Analog

The 4-chloro substituent on the target compound confers a quantifiably higher computed lipophilicity compared to the corresponding 4-fluoro analog. The XLogP3 value for tert-butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate is 2.5 [1], whereas the XLogP3-AA for tert-butyl ((4-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate (CAS 1956332-25-4) is 2.1 . This ΔXLogP3 of +0.4 units represents a meaningful increase in lipophilicity that directly influences membrane permeability, plasma protein binding, and volume of distribution in the context of lead optimization. Additionally, the hydrogen bond acceptor count differs: the target compound has 3 HBA, while the 4-fluoro analog has 4 HBA due to the additional electronegative fluorine atom [1], which can alter molecular recognition events.

Lipophilicity Druglikeness Physicochemical profiling

Molecular Weight and PSA Differentiation from the Des-Chloro (Unsubstituted) Analog

The presence of chlorine at the 4-position increases the molecular weight by 34.45 g/mol relative to the des-chloro analog, tert-butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate (CAS 189560-83-6), which has a MW of 247.29 g/mol [1]. The topological polar surface area (TPSA) remains identical at 67 Ų for both compounds [1][2], meaning the entire MW increment is directed toward increased lipophilic surface area without expanding polar surface. This has implications for ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics used in fragment-based and lead optimization workflows. Furthermore, the 4-chloro substitution introduces a heavy halogen that can engage in halogen bonding interactions with protein targets, a feature absent in the unsubstituted analog.

Molecular recognition Ligand efficiency Fragment-based drug discovery

Positional Isomer Differentiation: 4-Chloro Versus 5-Chloro Substitution Alters Regioselective Synthetic Accessibility and Downstream Derivatization

The 4-chloro positional isomer (target compound, CAS 1956322-82-9) and the 5-chloro isomer (CAS 712275-17-7) share identical molecular formula (C₁₃H₁₆ClN₃O₂) and molecular weight (281.74 g/mol) [1]. However, the position of the chlorine substituent on the benzimidazole ring dictates markedly different steric and electronic environments at the reactive sites. In 4-substituted benzimidazole systems, the proximity of the substituent to the imidazole N1 nitrogen exerts a steric influence that alters N1/N3 alkylation regioselectivity—literature reports that 4-substituted benzimidazole anions exhibit N1:N3 alkylation ratios varying from 100:0 to 29:71 depending on conditions, a regiochemical outcome distinct from 5-substituted isomers [2]. For procurement purposes, the 4-chloro isomer provides a unique regioisomeric starting point that cannot be accessed via the 5-chloro isomer in subsequent structure-activity relationship (SAR) exploration.

Regioselectivity Synthetic chemistry Isomer differentiation

tert-Butyl Carbamate (Boc) Versus Methyl Carbamate: Orthogonal Acid-Labile Protection for Multi-Step Synthesis

The tert-butyl carbamate (Boc) group in the target compound provides an orthogonal acid-labile protecting strategy that is fundamentally distinct from the methyl carbamate present in methyl N-(4-chloro-1H-benzimidazol-2-yl)carbamate (CAS 55214-28-3) [1]. The Boc group is cleaved under anhydrous acidic conditions (e.g., 20–50% TFA in DCM or 4M HCl in dioxane), generating the free 2-(aminomethyl)-4-chlorobenzimidazole under conditions that leave methyl carbamates, benzyl esters, and many other protecting groups intact [2]. In contrast, the methyl carbamate (MW 225.63, LogP 2.41, rotatable bonds = 2) is substantially more resistant to acidic cleavage and typically requires harsher conditions (e.g., HBr/AcOH or strong base) that may compromise other sensitive functional groups [2]. The Boc group's lability to TFA is well-established: typical deprotection is complete within 1–4 hours at room temperature, enabling efficient and selective liberation of the primary amine for subsequent coupling or diversification steps [2].

Protecting group strategy Orthogonal deprotection Peptide chemistry

Benzimidazole-Based 2-Aminomethyl Scaffold as a Privileged Pharmacophore in Kinase and Bromodomain Inhibitor Programs

The 2-(aminomethyl)benzimidazole scaffold, of which the target compound is a protected derivative, is recognized as a privileged pharmacophore for kinase inhibitor design. Benzimidazole serves as an isostere of purine nucleosides, enabling ATP-competitive binding to kinase active sites [1]. A 2024 study demonstrated that newly designed 2-(aminomethyl)benzimidazole derivatives exhibit cytotoxic activity against T47D breast cancer cells, with compounds 4g and 2g showing higher cytotoxicity than gefitinib (reference standard), while remaining inactive against normal Vero cells [1]. In a separate study, 2-aminobenzimidazole-based chemical probes were shown to selectively inhibit PKC-driven NF-κB activation, demonstrating pathway-specific probe behavior [2]. Additionally, substituted benzimidazoles of the general formula encompassing 2-aminomethyl derivatives are claimed as bromodomain inhibitors in patent literature (WO 2017/025450 and related filings), targeting proliferative, autoimmune, and inflammatory disorders [3]. The target compound, with its Boc-protected amine, serves as a direct precursor for the synthesis of such bioactive 2-aminomethylbenzimidazole derivatives.

Kinase inhibition Bromodomain inhibition Anticancer drug design

Optimal Research and Procurement Application Scenarios for tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate


Medicinal Chemistry: Synthesis of 2-Aminomethyl-4-Chlorobenzimidazole-Based Kinase Inhibitor Libraries

The target compound is optimally deployed as a key intermediate for constructing focused libraries of ATP-competitive kinase inhibitors. The Boc-protected 2-aminomethyl group can be selectively deprotected under TFA/DCM conditions to reveal a primary amine, which is then coupled with diverse carboxylic acids, sulfonyl chlorides, or isocyanates to generate analogs exploring the solvent-exposed region of the kinase ATP pocket [1]. The 4-chloro substituent on the benzimidazole core contributes to enhanced lipophilicity (XLogP3 = 2.5) relative to the 4-fluoro analog (XLogP3 = 2.1), making this compound particularly suited for programs targeting kinases with hydrophobic back pockets [2].

Chemical Biology: Preparation of Bromodomain and Epigenetic Probe Molecules

Substituted benzimidazoles bearing an aminomethyl group at the 2-position are claimed as bromodomain inhibitors in multiple patent filings [1]. The target compound provides a pre-assembled benzimidazole core with the chlorine atom at the 4-position, a substitution pattern that can be exploited for halogen bonding interactions with bromodomain acetyl-lysine binding pockets. The Boc group ensures compatibility with subsequent Pd-catalyzed cross-coupling reactions at the 4-chloro position if further elaboration via Buchwald-Hartwig amination or Suzuki-Miyaura coupling is desired [1].

Synthetic Methodology: Orthogonal Protection Strategy for Multi-Step Benzimidazole Elaboration

For synthetic chemists developing complex benzimidazole-containing architectures, the target compound serves as a building block with an acid-labile Boc protecting group orthogonal to base-labile (Fmoc) and hydrogenolytic (Cbz) protecting groups [1]. This orthogonality allows sequential deprotection and functionalization steps without protecting group crossover. The 4-chloro substituent additionally serves as a synthetic handle for late-stage diversification via transition metal-catalyzed cross-coupling, a feature not available in the des-chloro analog (CAS 189560-83-6) [2].

Fragment-Based Drug Discovery: Lipophilic Efficiency Optimization Starting Point

In fragment-based drug discovery (FBDD) campaigns, the target compound (MW 281.74) sits near the upper boundary of fragment-like chemical space (typically MW < 300) while offering a balanced profile: 2 hydrogen bond donors, 3 hydrogen bond acceptors, TPSA of 67 Ų, and XLogP3 of 2.5 [1]. The chlorine atom at the 4-position provides a heavy atom for X-ray crystallographic detection of binding modes, facilitating structure-based optimization. The quantitative lipophilicity advantage over the 4-fluoro fragment (ΔXLogP3 = +0.4) can be exploited for optimization of lipophilic ligand efficiency (LLE) in hydrophobic binding sites [2].

Quote Request

Request a Quote for tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.